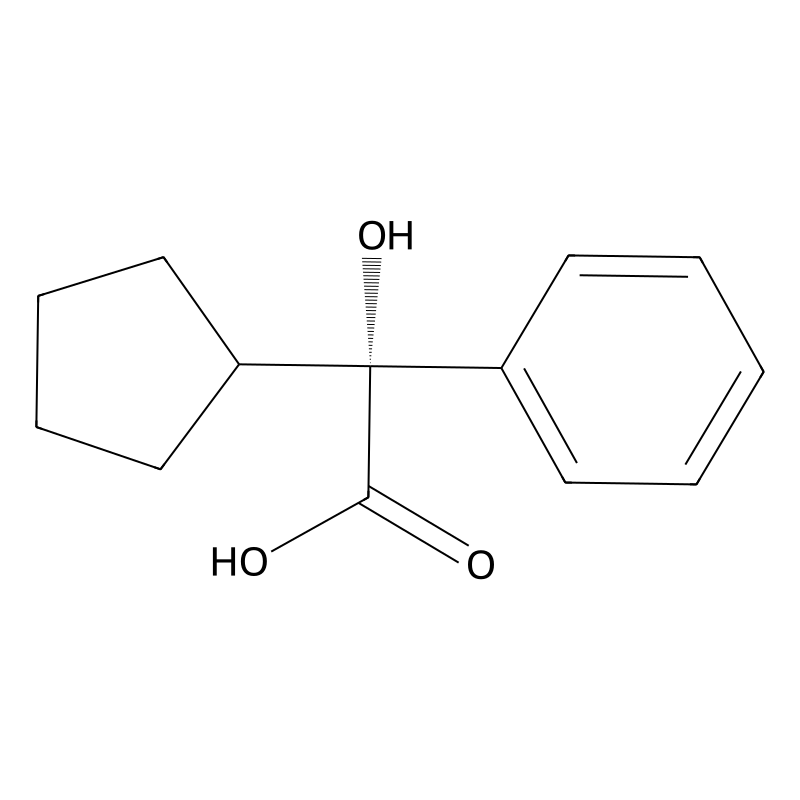

alpha-Cyclopentylmandelic acid, (+)-

Content Navigation

Racemic alpha-cyclopentylmandelic acid produces four stereoisomers in glycopyrrolate synthesis, limiting yield to 50% and requiring costly chiral separation. The (+)-enantiomer (CAS 64471-45-0) bypasses this:

- Enables high-yield one-pot API synthesis

- Eliminates chiral chromatography/fractional crystallization

- Ensures compliance with pharmacopeial purity standards.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(+)-alpha-Cyclopentylmandelic acid (CAS 64471-45-0), also designated as the (R)-enantiomer, is a highly specialized chiral building block featuring a cyclopentyl ring attached to a mandelic acid core . It is primarily procured as a critical starting material for the stereoselective synthesis of anticholinergic active pharmaceutical ingredients (APIs), most notably specific enantiomers of glycopyrronium bromide (glycopyrrolate) and cyclopentolate [1]. The presence of the chiral center at the alpha-carbon is fundamental to its utility, as it dictates the stereochemistry of downstream muscarinic M3 receptor antagonists. In industrial procurement, this enantiopure form is prioritized over its racemic counterpart to streamline synthetic workflows, eliminate late-stage chiral resolution, and ensure compliance with stringent impurity profiles required for advanced pharmaceutical formulations.

Procurement Fit

Substituting enantiopure (+)-alpha-cyclopentylmandelic acid with the generic racemic mixture (CAS 427-49-6) fundamentally disrupts modern, optimized synthetic workflows[1]. When the racemate is used in the synthesis of APIs like glycopyrrolate, it generates a complex mixture of four stereoisomers (e.g., (3R,2'R), (3S,2'S), (3R,2'S), and (3S,2'R)). Resolving these isomers downstream requires labor-intensive fractional crystallization or chiral chromatography, which inherently caps the theoretical yield of the desired active enantiomer at 50% and often results in practical yields far lower due to processing losses[2]. Furthermore, modern industrial routes increasingly rely on one-pot syntheses without intermediate isolation; introducing a racemic starting material into such a process leads to an intractable impurity profile and a high risk of inactive enantiomer carryover, failing strict pharmacopeial purity standards [3].

Substitution Risk

References

- [1] Patent CN103012231A: Preparation method and application of glycopyrronium bromide chiral antipode.

- [2] Patent KR20120128522A: Synthetics method of Glycopyrrolate and pharmaceutical formulations containing this active ingredient.

- [3] Impurity Profile of Bronchodilators used in Asthma: A Critical Review. ResearchGate.

Eliminating Resolution Yield Loss

In the synthesis of stereospecific muscarinic antagonists, the choice of starting material directly dictates process efficiency. Utilizing racemic alpha-cyclopentylmandelic acid necessitates a downstream chemical resolution step—often using chiral auxiliaries like L-tyrosine methyl ester or (R)-alpha-phenylethylamine—which inherently limits the maximum theoretical yield of the desired enantiomer to 50% [1]. In practice, the recovery of the pure (R)-enantiomer from the racemate via classical resolution yields approximately 40-45% after recrystallization. By directly procuring enantiopure (+)-alpha-cyclopentylmandelic acid, manufacturers bypass this bottleneck, enabling a near 100% theoretical conversion of the precursor into the desired chiral intermediate (e.g., (R)-alpha-cyclopentylmethyl mandelate), effectively doubling the atom economy of the mandelate moiety in the synthetic route[1].

| Evidence Dimension | Theoretical maximum yield of desired chiral intermediate |

| Target Compound Data | Up to 100% conversion (no resolution required) |

| Comparator Or Baseline | Racemic alpha-Cyclopentylmandelic acid (CAS 427-49-6) (Max 50% theoretical yield, ~40-45% practical yield) |

| Quantified Difference | >2x improvement in precursor atom economy and yield |

| Conditions | Esterification to chiral intermediates (e.g., methyl mandelate derivatives) in API synthesis |

Direct procurement of the enantiopure compound eliminates the 50% yield penalty and the material costs associated with chiral resolution agents.

Racemic: reduced response in functional assays

One-Pot Synthesis & Impurity Control

Modern commercial syntheses of glycopyrrolate have transitioned to highly efficient one-pot processes that convert alpha-cyclopentylmandelic acid directly to the glycopyrronium base without isolating the intermediate esters [1]. When racemic starting material is used in these unisolated workflows, it generates a mixture of diastereomers (R,R; S,S; R,S; S,R) that are exceptionally difficult to separate, leading to significant carryover of inactive or off-target isomers into the final API [2]. Procuring (+)-alpha-cyclopentylmandelic acid allows the one-pot process to proceed stereoselectively, yielding the targeted chiral API with high HPLC purity (often >99%) while avoiding the complex impurity carryover associated with mixed diastereomeric salts[1].

| Evidence Dimension | Suitability for one-pot unisolated intermediate synthesis |

| Target Compound Data | Enables direct synthesis of stereopure API with >99% HPLC purity |

| Comparator Or Baseline | Racemic mixture (Results in inseparable diastereomeric mixtures requiring multi-step purification) |

| Quantified Difference | Eliminates intermediate isolation and complex downstream diastereomer separation |

| Conditions | One-pot conversion of CPMA to glycopyrronium base via mixed anhydride intermediates |

It allows manufacturers to utilize streamlined one-pot synthetic routes without compromising the final API's pharmacopeial impurity limits.

(S)-enantiomer reacts 41% faster

M3 Receptor Antagonism Specificity

The pharmacological efficacy of APIs derived from cyclopentylmandelic acid is highly stereodependent. For example, in glycopyrronium bromide, the (3R, 2'R) and (3R, 2'S) enantiomers exhibit significantly stronger anticholinergic activity at the muscarinic M3 receptor compared to their (S,S) or (S,R) counterparts [1]. By utilizing (+)-alpha-cyclopentylmandelic acid (the (R)-enantiomer) as the foundational building block, synthetic chemists can selectively target the production of the most potent (2'R)-containing diastereomers. Using the racemate dilutes the final product with less active isomers, reducing the overall specific activity of the formulation per milligram and complicating dosing calculations for targeted respiratory or gastrointestinal therapies [1].

| Evidence Dimension | Targeted production of high-affinity M3 receptor antagonists |

| Target Compound Data | Direct precursor to high-activity (2'R)-diastereomers |

| Comparator Or Baseline | Racemic precursor (Yields 50% lower-activity (2'S)-diastereomers) |

| Quantified Difference | Ensures 100% of the mandelate moiety contributes to the active or preferred stereoconfiguration |

| Conditions | Receptor binding affinity assays for downstream muscarinic antagonist APIs |

Procuring the correct enantiomer ensures that the synthesized API maximizes therapeutic efficacy and minimizes the clinical burden of inactive isomers.

Prep HPLC: ~10 mg maximum load

Stereoselective Glycopyrrolate Synthesis

The primary industrial application for (+)-alpha-cyclopentylmandelic acid is as the core chiral building block for the synthesis of specific active enantiomers of glycopyrrolate, a vital bronchodilator and anti-ulcerative agent [1]. Its use enables high-yield, one-pot synthetic routes that meet strict purity requirements without the need for complex downstream chiral resolution.

Enantiopure Cyclopentolate Production

It is utilized in the pharmaceutical manufacturing of cyclopentolate, a mydriatic and cycloplegic agent [2]. Starting with the enantiopure acid allows for the isolation of the specific stereoisomer responsible for optimal pupillary dilation with minimized side effects, streamlining the purification process.

Novel M3 Antagonist Development

In medicinal chemistry and drug discovery, this compound serves as a standardized, enantiopure precursor for synthesizing libraries of novel anticholinergic compounds[1]. This ensures that structure-activity relationship (SAR) data is not confounded by racemic mixtures, accelerating the optimization of new respiratory and gastrointestinal therapies.

Application Fit

XLogP3

UNII

Other CAS

Explore Compound Types